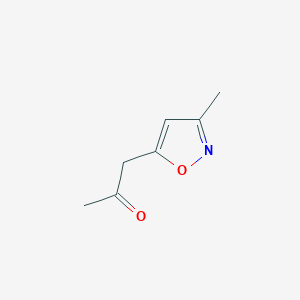

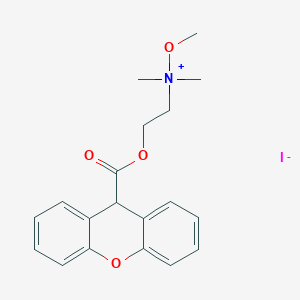

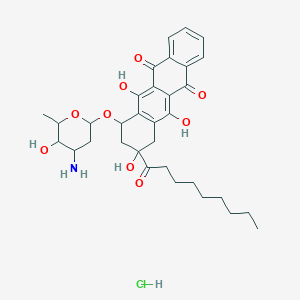

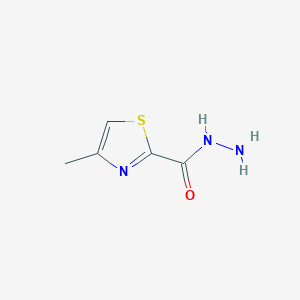

![molecular formula C24H44O7 B026071 (3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate CAS No. 9049-98-3](/img/structure/B26071.png)

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of related furan and benzofuran derivatives involves multiple steps, including alkylation, rearrangement, and ring closure reactions. For instance, 2-Hydroxyaryl(5-methylfur-2-yl)alkanes synthesized by alkylation were transformed into benzofuran derivatives through ethanolic HCl solution treatment, highlighting a typical process involving furan ring opening and benzofuran ring closure (A. Gutnov et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds, such as sesquiterpene lactones, has been elucidated using X-ray crystallography, revealing specific conformational details such as twist chair and envelope conformations in cyclic structures. This structural information is crucial for understanding the compound's reactivity and interactions (Kamini Kapoor et al., 2011).

Chemical Reactions and Properties

Reactions involving furan and related compounds can lead to a wide range of products depending on the conditions. For example, thermal decomposition of epimeric epoxyhydro-peroxyoctadecenoates results in multiple cleavage fragments, indicating the complex behavior under thermal stress and the potential for various chemical transformations (H. Gardner & E. Selke, 1984).

Physical Properties Analysis

The physical properties of compounds like "(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate" can be inferred from studies on similar furan-based polyesters, showing that the number of methylene units in the dicarboxylic segments significantly affects the material's physical characteristics, such as molecular weight and thermal stability (Yi Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties of furan derivatives are influenced by their structure, as seen in the synthesis of enantiomerically pure disubstituted furans. The use of mixed Lewis acid systems for catalysis demonstrates the importance of structural elements in determining reactivity and product specificity (M. Saquib et al., 2009).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

One area of research focuses on the chemical synthesis and derivatives of related compounds. For instance, a study described the synthesis of various azido fatty acid ester derivatives from conjugated C(18) enynoate, showcasing the potential for creating a range of compounds with diverse properties (Lie Ken Jie & Alam, 2001). Additionally, the epoxidation reactions of unsaturated fatty esters with potassium peroxomonosulfate were explored, demonstrating the effectiveness of this method in modifying fatty acid esters (Lie Ken Jie & Pasha, 1998).

Biochemical Applications

Biochemical applications are another significant area of research. A study on the antimalarial activities of α-Hydroxy Diynes isolated from Ongokea gore indicated effective in vitro antimalarial activity, demonstrating the potential of such compounds in medicinal applications (Ntumba et al., 2018).

Role in HIV Protease Inhibition

The compound and its derivatives play a role in the development of HIV protease inhibitors. For example, a synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a key component of several HIV protease inhibitors including darunavir, was developed (Sevenich et al., 2017). Additionally, research on asymmetric synthesis methods for similar compounds has been linked to the development of new generations of HIV protease inhibitors (Ghosh & Takayama, 2008).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

9049-98-3 |

|---|---|

Produktname |

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate |

Molekularformel |

C24H44O7 |

Molekulargewicht |

410.6 g/mol |

IUPAC-Name |

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9- |

InChI-Schlüssel |

LUXUAZKGQZPOBZ-SAXJAHGMSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |

Dichte |

1.05 at 73 °F (NTP, 1992) |

Flammpunkt |

greater than 212 °F (NTP, 1992) |

Andere CAS-Nummern |

25339-93-9 |

Physikalische Beschreibung |

Mannide monooleate is a clear yellow to brown liquid. (NTP, 1992) |

Verwandte CAS-Nummern |

25339-93-9 (Parent) |

Löslichkeit |

50 to 100 mg/mL at 68° F (NTP, 1992) |

Synonyme |

Arlacel A mannide mono-oleate mannide monooleate MONTANIDE ISA 720 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

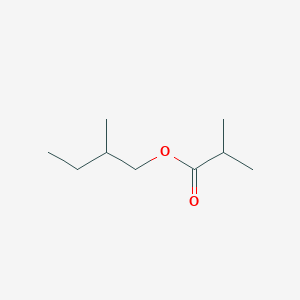

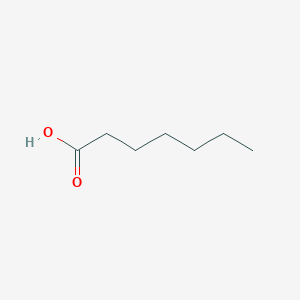

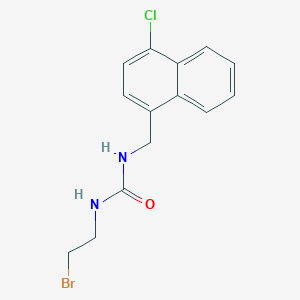

![1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate](/img/structure/B26019.png)